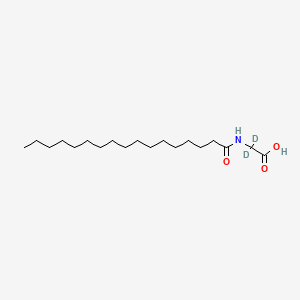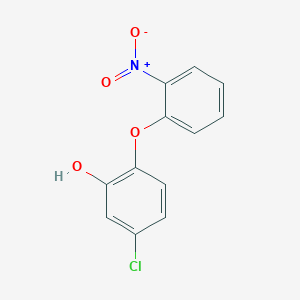
5-Chloro-2-(2-nitrophenoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BaENR-IN-1, also known as Compound 5, is an inhibitor of Enoyl-Acyl Carrier Protein Reductase (ENR) with an IC50 value of 7.7 μM. This compound impedes the production of fatty acids crucial for bacterial growth by targeting the bacterial enzyme ENR. BaENR-IN-1 demonstrates significant antibacterial activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BaENR-IN-1 involves the preparation of aryl ether inhibitors. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds typically involve the use of aryl halides and phenols under basic conditions, often employing palladium-catalyzed coupling reactions .
Industrial Production Methods
Industrial production methods for BaENR-IN-1 are not explicitly detailed in the available literature. Generally, large-scale synthesis would involve optimization of the laboratory-scale synthetic route to ensure cost-effectiveness, scalability, and compliance with industrial safety standards .
Analyse Des Réactions Chimiques
Types of Reactions
BaENR-IN-1 primarily undergoes inhibition reactions where it binds to the ENR enzyme, blocking its activity. The compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
The synthesis of BaENR-IN-1 involves reagents such as aryl halides, phenols, and palladium catalysts. The reaction conditions often include a basic environment, typically achieved using bases like potassium carbonate or sodium hydroxide .
Major Products Formed
The major product formed from the synthesis of BaENR-IN-1 is the aryl ether inhibitor itself. No significant by-products are typically reported in the synthesis process .
Applications De Recherche Scientifique
BaENR-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mécanisme D'action
BaENR-IN-1 exerts its effects by inhibiting the Enoyl-Acyl Carrier Protein Reductase (ENR) enzyme. This inhibition blocks the synthesis of fatty acids essential for bacterial growth, thereby demonstrating antibacterial activity. The molecular target is the ENR enzyme, and the pathway involved is the fatty acid synthesis pathway in bacteria .
Comparaison Avec Des Composés Similaires
BaENR-IN-1 is unique in its specific inhibition of the ENR enzyme with a relatively low IC50 value of 7.7 μM. Similar compounds include other aryl ether inhibitors that target the same enzyme but may differ in their potency and specificity. Examples of similar compounds are:
Triclosan: Another ENR inhibitor with broader applications but higher IC50 values.
Isoniazid: Used in tuberculosis treatment, also targets fatty acid synthesis but through a different mechanism
BaENR-IN-1 stands out due to its specific and potent inhibition of the ENR enzyme, making it a valuable compound for antibacterial research.
Propriétés
Formule moléculaire |
C12H8ClNO4 |
|---|---|
Poids moléculaire |
265.65 g/mol |
Nom IUPAC |
5-chloro-2-(2-nitrophenoxy)phenol |
InChI |
InChI=1S/C12H8ClNO4/c13-8-5-6-12(10(15)7-8)18-11-4-2-1-3-9(11)14(16)17/h1-7,15H |
Clé InChI |
COIDXTLVJPMZNP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




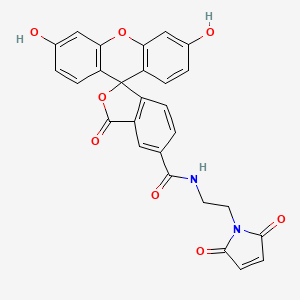
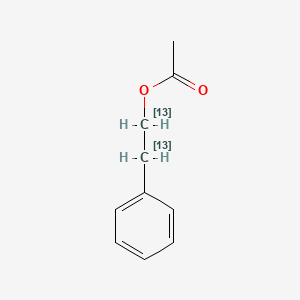
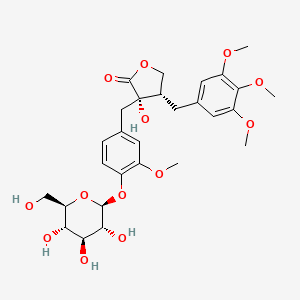

![2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B12379753.png)
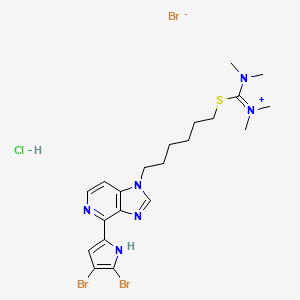
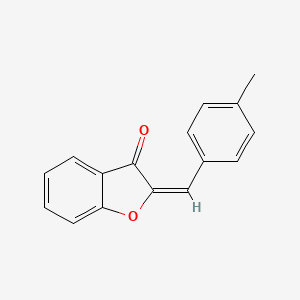
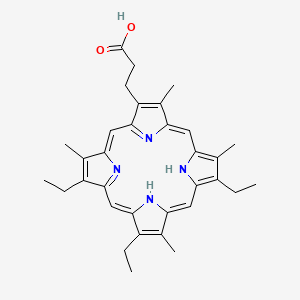
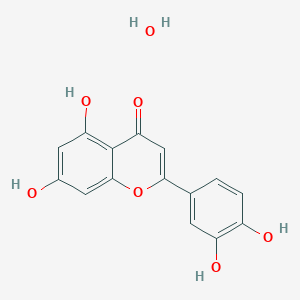
![1-Methyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]-pyridin-3-ylmethyl]piperazine](/img/structure/B12379790.png)
